5-Formyl-2-furancarboxylic Acid

Description

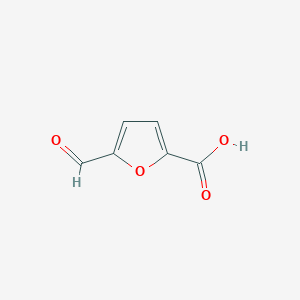

Structure

3D Structure

Properties

IUPAC Name |

5-formylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNRXUWGUKDPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383151 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13529-17-4 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Formyl-2-furancarboxylic acid basic properties

An In-depth Technical Guide to the Basic Properties of 5-Formyl-2-furancarboxylic Acid

Abstract

This compound (FFCA), also known as 5-carboxyfurfural, is a versatile bifunctional organic compound derived from biomass. It features a furan (B31954) ring substituted with both a carboxylic acid and a formyl (aldehyde) group, making it a valuable building block in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of FFCA, its synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the production of value-added chemicals and its potential in drug development.[1]

Chemical and Physical Properties

This compound is typically a white to tan crystalline solid.[1][2][4] The presence of both a carboxylic acid and an aldehyde group on the furan ring imparts unique reactivity to the molecule.[1][3] It is considered a member of the furoic acids and is the conjugate acid of a 5-formyl-2-furoate.[2][5]

Quantitative Data Summary

The key physical and chemical properties of FFCA are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₄ | [1][4][5][6][7][8][9][10] |

| Molecular Weight | 140.09 g/mol | [1][2][4][5][6][7][8][10] |

| CAS Number | 13529-17-4 | [1][2][4][6][7][9] |

| Melting Point | 206 - 212 °C | [1] |

| 209 °C | [2][4][8] | |

| Boiling Point (Predicted) | 356.9 ± 27.0 °C at 760 mmHg | [2][4][8] |

| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [2][4][8] |

| pKa (Predicted) | 2.57 ± 0.10 | [2][4][8] |

| Solubility | Slightly soluble in DMSO and Methanol. | [2][4][8] |

| Soluble in polar solvents.[3] | ||

| Appearance | White to yellow to orange crystalline powder.[1] | |

| Tan solid.[2][4] | ||

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3 | 0.6 | [4][5] |

Synthesis of this compound

FFCA is a key intermediate in the oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer for polymer production.[11][12] The synthesis of FFCA is most commonly achieved through the selective oxidation of HMF.

There are two primary oxidation pathways from HMF to FDCA, both of which involve FFCA as an intermediate.[11][13]

-

Oxidation of the alcohol group in HMF to an aldehyde, forming 2,5-diformylfuran (DFF), followed by oxidation of one aldehyde group to a carboxylic acid to yield FFCA.

-

Oxidation of the aldehyde group in HMF to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by oxidation of the alcohol group to yield FFCA.[12][13]

Various catalytic systems have been developed for the selective oxidation of HMF to FFCA, including those based on copper/cerium oxides and ruthenium on activated carbon.[13] A catalyst of copper/cerium oxides has been shown to achieve a 99% conversion of HMF with 90% selectivity towards FFCA in water, using oxygen as the oxidant.[13]

Figure 1: Key intermediate role of FFCA in the oxidation of HMF to FDCA.

Experimental Protocols

This section provides a representative methodology for the synthesis of FFCA via the catalytic oxidation of HMF. This protocol is a generalized summary based on common laboratory practices.

Representative Protocol: Selective Oxidation of HMF to FFCA

Objective: To synthesize this compound (FFCA) from 5-(hydroxymethyl)furfural (HMF) using a selective oxidation catalyst.

Materials:

-

5-(hydroxymethyl)furfural (HMF)

-

Catalyst (e.g., Copper/Cerium mixed oxide)

-

Solvent (e.g., deionized water)

-

Pressurized oxygen or air

-

High-performance liquid chromatography (HPLC) for analysis

Procedure:

-

Reactor Setup: A high-pressure batch reactor is charged with a specific amount of HMF, the catalyst, and the solvent (water).

-

Reaction Conditions: The reactor is sealed, pressurized with oxygen or air to the desired pressure, and heated to the target temperature (e.g., 100-150°C). The mixture is stirred vigorously to ensure proper mixing and mass transfer.

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals. The samples are filtered to remove the catalyst and then analyzed by HPLC to determine the conversion of HMF and the selectivity towards FFCA and other products.[14]

-

Catalyst Recovery: Upon completion, the reactor is cooled, and the solid catalyst is recovered by filtration for potential reuse.[13]

-

Product Isolation: The FFCA product in the aqueous solution can be isolated and purified through techniques such as acidification (to decrease solubility) followed by filtration or extraction with an appropriate organic solvent, and subsequent crystallization.

Figure 2: Generalized workflow for the synthesis of FFCA.

Reactivity and Applications

The dual functionality of FFCA makes it a highly adaptable molecule for chemical synthesis.[1][15]

-

Aldehyde Group: The formyl group can participate in nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation to the corresponding carboxylic acid (yielding FDCA).[1][15]

-

Carboxylic Acid Group: The carboxyl group can undergo esterification, amidation, or reduction.[15]

This reactivity profile makes FFCA a valuable building block for creating a diverse range of furan derivatives.[1] Its applications are found in several fields:

-

Pharmaceutical Development: The furan scaffold is present in many bioactive molecules. FFCA serves as a precursor for novel heterocyclic compounds that are essential in drug discovery, with potential applications in developing anti-inflammatory and anti-cancer agents.[1]

-

Agrochemicals: It is used in the synthesis of new agrochemicals.[1][3]

-

Materials Science: As the primary intermediate to FDCA, FFCA is critical in the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), a sustainable alternative to petroleum-based plastics.[16]

-

Fine Chemicals: It is an important intermediate in the production of various fine chemicals, dyes, and fragrances.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and skin irritation.[5][6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: Standard precautions such as wearing protective gloves, eye protection, and washing skin thoroughly after handling are recommended.[5]

-

Storage: The compound should be stored in a cool, dark place, often under an inert atmosphere, with some suppliers recommending freezer storage at temperatures of -20°C or below.[2][4][6][8]

Conclusion

This compound is a pivotal platform chemical with significant potential derived from its bifunctional nature and its origin from renewable biomass. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable intermediate in the synthesis of sustainable polymers, pharmaceuticals, and other high-value chemicals. Further research into efficient and selective catalytic systems for its production will continue to enhance its role in the development of a green and sustainable chemical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 13529-17-4 [m.chemicalbook.com]

- 3. CAS 13529-17-4: this compound [cymitquimica.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Formyl-2-furoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. 13529-17-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-Formyl-2-furancarboxylic Acid (FFCA) from 5-Hydroxymethylfurfural (HMF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Formyl-2-furancarboxylic acid (FFCA) from 5-Hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. FFCA, also known as 5-formyl-2-furoic acid, is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and novel polymers.[1][2] This document details the primary reaction pathways, various catalytic systems, and specific experimental protocols, presenting quantitative data in a structured format for effective comparison.

Introduction to HMF Oxidation

5-Hydroxymethylfurfural (HMF) is a versatile platform molecule derived from the dehydration of C6 sugars. Its unique structure, featuring an aldehyde, a hydroxyl group, and a furan (B31954) ring, allows for its conversion into a variety of high-value chemicals.[3] The selective oxidation of HMF is a critical process for producing furan-based monomers like 2,5-furandicarboxylic acid (FDCA), a sustainable substitute for terephthalic acid.[4][5]

The oxidation of HMF to FDCA is a stepwise process involving several stable intermediates, including this compound (FFCA).[3][6] Achieving high yields of FFCA requires careful selection of catalysts and optimization of reaction conditions to control the selective oxidation of either the alcohol or the aldehyde group of HMF.

Reaction Pathways for HMF Oxidation to FFCA

The synthesis of FFCA from HMF, and its subsequent conversion to FDCA, primarily proceeds through two distinct pathways, determined by which functional group on the HMF molecule is oxidized first.[4][7][8]

-

The DFF Pathway (via 2,5-Diformylfuran): In this route, the primary alcohol (hydroxymethyl group) of HMF is first oxidized to an aldehyde, yielding 2,5-diformylfuran (DFF). Subsequently, one of the aldehyde groups in DFF is oxidized to a carboxylic acid, forming FFCA.[4][9][10] This pathway is often favored under acidic or neutral conditions.[4]

-

The HMFCA Pathway (via 5-Hydroxymethyl-2-furancarboxylic Acid): Alternatively, the aldehyde group of HMF can be preferentially oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The alcohol group of HMFCA is then oxidized to an aldehyde to produce FFCA.[4][9][10] This pathway is typically promoted in alkaline (basic) environments.[4][9]

Both reaction pathways converge at the formation of FFCA, which is then further oxidized to the final product, 2,5-furandicarboxylic acid (FDCA).[10][11]

Catalytic Systems for FFCA Synthesis

A wide range of catalytic systems, including heterogeneous noble and non-noble metal catalysts, homogeneous catalysts, and biocatalysts, have been developed for the selective oxidation of HMF.

Noble metal-based catalysts (e.g., Pt, Ru, Au) are highly effective for HMF oxidation due to their high activity, but their cost and scarcity are significant drawbacks.

| Catalyst | Oxidant | Temp. (°C) | Time (h) | Base/Additive | HMF Conv. (%) | FFCA Yield (%) | Reference |

| 5Pt/Al₂O₃ | O₂ | 80 | ~2 | 1 equiv. Na₂CO₃ | >95 | ~50 (peak) | [5] |

| 5Pt–1Bi/Al₂O₃ | O₂ | 80 | ~1 | 1 equiv. Na₂CO₃ | >95 | ~80 (peak) | [5] |

| Ru/Ni₁Mn₆ | O₂ | - | - | Alkali-free | - | Intermediate | [4] |

| Au/TiO₂ | O₂ | 110 | 6 | - | 89 | 51 | [9] |

Cost-effective non-noble metal catalysts based on Mn, Fe, Co, and Ni have been investigated as sustainable alternatives to precious metals.

| Catalyst | Oxidant | Temp. (°C) | Time (h) | Base/Additive | HMF Conv. (%) | FFCA Yield (%) | Reference |

| MnFe₂O₄ | TBHP | 100 | 6 | - | - | Intermediate | [4] |

| Fe-grafted MOF | t-BuOOH | 80 | 48 | Base-free, TEMPO | >95 | 4.95 | [12] |

| Co-P/CF | Electrocatalytic | RT | - | 1.0 M KOH | ~100 | Intermediate | [6] |

| NiP/NF | Electrocatalytic | RT | - | 1.0 M KOH | 96 | Intermediate | [6] |

Metal-free systems, such as those utilizing TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), offer mild reaction conditions and high selectivity.

| Catalyst | Oxidant | Temp. (°C) | Time (h) | Base/Additive | HMF Conv. (%) | FFCA Yield (%) | Reference |

| TEMPO/H₃PO₄ | O₂ | 70 | 48 | H₃PO₄ | - | 83 | [4] |

| TEMPO/NaClO/KBr | NaClO | RT | 0.5 | KBr | 100 | 96.1 | [13] |

| NaOᵗBu/DMF | O₂ | 45 | 6 | NaOᵗBu | ~100 | Intermediate | [14] |

Enzymatic catalysis provides an environmentally benign route with high specificity under mild conditions, making it a promising green alternative.

| Biocatalyst | Substrate Conc. | Temp. (°C) | Time (h) | pH | HMF Conv. (%) | FFCA Yield (%) | Reference |

| Aryl alcohol oxidase (AAO) | - | - | 4 | - | - | 98 | [15] |

| HMF oxidase (Methylovorus sp.) | - | 30 | 5 | 7.4 | - | 92 | [15][16] |

| Laccase (T. versicolor) | <100 mM | - | - | 4.5 | 100 | Main Product | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.

(Based on Du et al.)[5]

-

Catalyst Preparation: Prepare the 5Pt–1Bi/Al₂O₃ catalyst via an impregnation method using aqueous solutions of H₂PtCl₆ and Bi(NO₃)₃ on an Al₂O₃ support, followed by drying and reduction.

-

Reaction Setup: In a 50 mL glass reactor equipped with a magnetic stirrer, add 0.031 g of the 5Pt–1Bi/Al₂O₃ catalyst.

-

Reagent Addition: Add 10 mL of an aqueous solution containing HMF (5 mg/mL) and sodium carbonate (Na₂CO₃, 1 equivalent relative to HMF).

-

Reaction Conditions: Heat the reactor to 80 °C. Bubble oxygen (O₂) through the solution at a continuous flow rate of 10 mL/min.

-

Sampling and Analysis: Withdraw liquid samples periodically. Filter the catalyst particles and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, FFCA, DFF, HMFCA, and FDCA.

-

Reaction Monitoring: Continue the reaction for up to 4 hours, tracking the consumption of HMF and the formation of intermediates and products over time.

(Based on Zhang et al.)[13]

-

Reaction Setup: In a 100 mL beaker placed in a water bath at room temperature (25 °C), add 0.25 mmol of HMF, 0.025 mmol of TEMPO, and 0.25 mmol of KBr to 50 mL of a phosphate (B84403) buffer solution (pH 7).

-

Initiation of Reaction: Vigorously stir the solution and add 0.75 mmol of sodium hypochlorite (B82951) (NaClO) solution to initiate the oxidation.

-

pH Control: Maintain the pH of the reaction mixture at 7.0 by the continuous addition of a 0.5 M NaOH solution using an automatic titrator.

-

Reaction Completion: The reaction is considered complete when the consumption of NaOH ceases.

-

Quenching and Analysis: Quench the reaction by adding a small amount of ethanol. Analyze the final mixture by HPLC to quantify the yield of FFCA and FDCA. The conversion of HMF and yield of FFCA can reach 100% and 96.1% respectively within 30 minutes.[13]

Generalized Experimental and Analytical Workflow

The successful synthesis and quantification of FFCA from HMF rely on a systematic workflow, from reaction setup to product analysis.

Conclusion

The synthesis of this compound from HMF is a pivotal step in the value chain of biomass conversion. While noble metal catalysts demonstrate high efficiency, ongoing research is focused on developing more sustainable and cost-effective catalysts from non-noble metals and biocatalytic systems. The choice of reaction pathway—via DFF or HMFCA—can be strategically controlled by adjusting reaction conditions, particularly pH. The protocols and data presented in this guide offer a solid foundation for researchers aiming to optimize existing methods or develop novel synthetic routes for FFCA, thereby contributing to the advancement of green chemistry and the bio-based economy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective Oxidation of HMF via Catalytic and Photocatalytic Processes Using Metal-Supported Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01104F [pubs.rsc.org]

- 15. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to 5-Formyl-2-furancarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-2-furancarboxylic acid (FFCA), a versatile heterocyclic building block with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key intermediate in the production of bio-based polymers. Furthermore, it elucidates its utility in the synthesis of novel bioactive molecules, underscoring its potential in the development of new therapeutic agents.

Introduction

This compound, also known as 5-formyl-2-furoic acid, is a bifunctional organic compound featuring a furan (B31954) ring substituted with both a carboxylic acid and an aldehyde group.[1][2] This unique arrangement of functional groups makes it a highly reactive and valuable intermediate for the synthesis of a wide array of more complex molecules.[1][3] Its significance is underscored by its role as a key intermediate in the conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), a renewable substitute for terephthalic acid in polymer production. Moreover, the inherent reactivity of FFCA allows for its use as a scaffold in the construction of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 13529-17-4 |

| Molecular Formula | C₆H₄O₄ |

| Molecular Weight | 140.09 g/mol |

| Appearance | White to yellow to orange crystalline powder |

| Melting Point | 206 - 212 °C |

| Purity | ≥ 98% (Assay by titration) |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis of this compound

This compound is primarily synthesized through the selective oxidation of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical.

Experimental Protocol: Selective Aerobic Oxidation of HMF to FFCA

This protocol describes a method for the selective oxidation of HMF to FFCA using a copper/cerium oxide catalyst in water.

Materials:

-

5-(hydroxymethyl)furfural (HMF)

-

Copper/Cerium oxide (CuO·CeO₂) catalyst

-

Deionized water

-

Oxygen (or air)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, prepare a solution of HMF in water at the desired concentration (e.g., 0.2 M).

-

Add the CuO·CeO₂ catalyst to the solution (e.g., 0.05 g of catalyst for 7 mL of solution).

-

Pressurize the reactor with oxygen to the desired pressure (e.g., 0.9 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 383 K) and maintain for the desired reaction time.

-

After the reaction, cool the reactor, and filter the catalyst. The catalyst can be washed, calcined, and reused.

-

The resulting solution contains this compound, which can be isolated and purified using standard techniques.

Table 2: Catalytic Performance in HMF Oxidation to FFCA

| Catalyst | HMF Conversion (%) | FFCA Selectivity (%) |

| CuO·CeO₂ | 99 | 90 |

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for constructing a variety of organic molecules, particularly heterocyclic systems of interest in medicinal chemistry.[1]

Intermediate in 2,5-Furandicarboxylic Acid (FDCA) Synthesis

FFCA is a crucial intermediate in the oxidation of HMF to FDCA. Two primary pathways have been identified, both converging at the formation of FFCA.

.dot digraph "FDCA_Synthesis_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes HMF [label="5-Hydroxymethylfurfural\n(HMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; HMFCA [label="5-Hydroxymethyl-2-\nfurancarboxylic acid\n(HMFCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DFF [label="2,5-Diformylfuran\n(DFF)", fillcolor="#F1F3F4", fontcolor="#202124"]; FFCA [label="5-Formyl-2-\nfurancarboxylic acid\n(FFCA)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; FDCA [label="2,5-Furandicarboxylic\nacid (FDCA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HMF -> HMFCA [label=" Oxidation of\n-CHO group ", color="#4285F4"]; HMF -> DFF [label=" Oxidation of\n-CH2OH group ", color="#4285F4"]; HMFCA -> FFCA [label=" Oxidation ", color="#EA4335"]; DFF -> FFCA [label=" Oxidation ", color="#EA4335"]; FFCA -> FDCA [label=" Oxidation ", color="#34A853"]; } .dot Figure 1: Reaction pathways for the oxidation of HMF to FDCA, highlighting the central role of FFCA.

Synthesis of Bioactive Heterocycles

The aldehyde and carboxylic acid moieties in FFCA can undergo various condensation reactions to form fused and substituted heterocyclic systems. For example, reaction with hydrazines can yield pyridazinone derivatives, a class of compounds known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

.dot digraph "Bioactive_Heterocycle_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes FFCA [label="5-Formyl-2-\nfurancarboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="Hydrazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Hydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridazinone [label="Furan-fused\nPyridazinone", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Bioactivity [label="Potential Anti-inflammatory\n& Analgesic Agents", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext];

// Edges FFCA -> Intermediate [label=" Condensation\n(-H2O) ", color="#4285F4"]; Hydrazine -> Intermediate [color="#4285F4"]; Intermediate -> Pyridazinone [label=" Cyclization\n(-H2O) ", color="#EA4335"]; Pyridazinone -> Bioactivity [style=dashed, color="#5F6368"]; } .dot Figure 2: General workflow for the synthesis of potentially bioactive furan-fused pyridazinones from FFCA.

Applications in Drug Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.[1] The furan ring is a common motif in many biologically active compounds and approved drugs. The ability to readily modify both the aldehyde and carboxylic acid groups of FFCA allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Its utility has been noted in the development of potential anti-inflammatory and anti-cancer agents.[1]

Conclusion

This compound is a valuable and versatile platform chemical with significant potential for both industrial and academic research. Its role as a key intermediate in the production of the bio-based polymer precursor FDCA positions it at the forefront of sustainable chemistry. Furthermore, its utility as a building block for the synthesis of complex, biologically active heterocyclic molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the further exploration and application of this important furan derivative.

References

Spectroscopic Profile of 5-Formyl-2-furancarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formyl-2-furancarboxylic acid (FCA), a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra, this document combines reported data for a closely related derivative with theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that the NMR data is inferred from the vinyl ester derivative and should be considered an approximation for the parent acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehydic proton (-CHO) |

| ~7.49 | d | 1H | Furan ring proton (H4) |

| ~7.38 | d | 1H | Furan ring proton (H3) |

| >10 (broad) | s | 1H | Carboxylic acid proton (-COOH) |

Note: Data is inferred from the vinyl ester of this compound. The chemical shift of the carboxylic acid proton is a broad singlet and can vary significantly with solvent and concentration.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~177.4 | Aldehydic carbon (-CHO) |

| ~160.3 | Carboxylic acid carbon (-COOH) |

| ~152.8 | Furan ring carbon (C5) |

| ~145.9 | Furan ring carbon (C2) |

| ~122.2 | Furan ring carbon (C3) |

| ~118.9 | Furan ring carbon (C4) |

Note: Data is inferred from the vinyl ester of this compound.

Table 2: Infrared (IR) Spectroscopy Data

A Certificate of Analysis from a commercial supplier confirms that the infrared spectrum of this compound conforms to its structure. The expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Aldehyde) |

| ~1570 & ~1470 | Medium | C=C stretch (Furan ring) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 123 | [M-OH]⁺ |

| 111 | [M-CHO]⁺ |

| 95 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols can be adapted by researchers for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method:

-

Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with high-energy electrons. This method typically leads to extensive fragmentation.

-

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

solubility and stability of 5-Formyl-2-furancarboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 5-Formyl-2-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FFCA) is a key bio-based platform chemical and a significant intermediate in the synthesis of value-added products, including the bioplastic monomer 2,5-furandicarboxylic acid (FDCA).[1][2] Its utility in pharmaceuticals, agrochemicals, and polymer synthesis underscores the importance of understanding its physicochemical properties.[3] This technical guide provides a comprehensive overview of the solubility and stability of FFCA, presenting quantitative data, detailed experimental methodologies, and relevant biochemical pathways to support its application in research and development.

Solubility of this compound

The solubility of FFCA is a critical parameter for its purification, reaction kinetics, and formulation development.[4] FFCA generally exhibits higher solubility than its dicarboxylic acid counterpart, FDCA.[5]

Quantitative Solubility Data

A key study investigated the solubility of FFCA in binary mixtures of water and 1,4-dioxane (B91453) at various temperatures.[4][5] The data reveals that solubility increases with temperature and that a co-solvency effect is observed in the binary mixture.[4][6]

Table 1: Mole Fraction Solubility (x10³) of this compound in Water + 1,4-Dioxane Mixtures

| Mole Fraction of 1,4-Dioxane | T = 303.15 K | T = 313.15 K | T = 323.15 K | T = 333.15 K | T = 342.15 K |

| 0.0000 | 1.58 | 2.19 | 2.99 | 4.04 | 5.41 |

| 0.1023 | 6.75 | 9.01 | 11.82 | 15.41 | 19.99 |

| 0.2035 | 15.83 | 20.45 | 26.21 | 33.45 | 42.58 |

| 0.4019 | 42.51 | 53.33 | 66.25 | 81.82 | 100.71 |

| 0.5981 | 63.88 | 78.45 | 95.88 | 116.89 | 142.21 |

| 0.7965 | 58.11 | 70.99 | 86.21 | 104.31 | 125.92 |

| 1.0000 | 45.01 | 54.21 | 65.11 | 78.01 | 93.33 |

Data sourced from Molecules 2022, 27(23), 8206.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of FFCA, adapted from the literature.[5]

Objective: To determine the mole fraction solubility of FFCA in a binary solvent system at different temperatures using the isothermal shake-flask method.

Materials:

-

This compound (purity ≥ 98%)

-

1,4-Dioxane (analytical grade)

-

Deionized water

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Centrifuge

Procedure:

-

Preparation of Solvent Mixtures: Prepare binary solvent mixtures of water and 1,4-dioxane with varying mole fractions.

-

Equilibration: Add an excess amount of FFCA to a known volume of each solvent mixture in sealed vials.

-

Shaking and Centrifugation: Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 303.15 K) until equilibrium is reached (typically 24-48 hours). After equilibration, centrifuge the samples to separate the solid phase.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant, weigh it, and then dilute it with the appropriate mobile phase for HPLC analysis.

-

HPLC Analysis: Quantify the concentration of FFCA in the diluted samples using a validated HPLC method. A typical setup would involve a C18 column and a UV detector set at 265 nm.[5]

-

Calculation of Solubility: Calculate the mole fraction solubility of FFCA in each solvent mixture at the given temperature based on the HPLC quantification and the initial mass of the supernatant.

-

Temperature Variation: Repeat steps 3-6 for each desired temperature.

Caption: Workflow for determining FFCA solubility.

Stability of this compound

General Stability Profile

-

Thermal Stability: Furan (B31954) derivatives can undergo thermal degradation. For instance, 2-furoic acid, a related compound, can decarboxylate at elevated temperatures (around 140-160 °C).[7] FFCA has a reported melting point of 206-212 °C, suggesting a degree of thermal stability.[8] However, prolonged exposure to high temperatures may lead to degradation.

-

pH Stability: The stability of FFCA can be pH-dependent. In the context of enzymatic reactions, FFCA formation from 5-hydroxymethylfurfural (B1680220) (HMF) has been observed to be optimal at pH 8.[4] This suggests that FFCA is relatively stable under these conditions, at least for the duration of the reaction. However, strongly acidic or alkaline conditions could promote hydrolysis or other degradation reactions.

-

Oxidative Stability: As an aldehyde, FFCA is susceptible to oxidation to form 2,5-furandicarboxylic acid (FDCA). This is a key reaction in the bio-based production of FDCA.[2] The presence of oxidizing agents will facilitate this conversion.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a generalized protocol for conducting a forced degradation study on FFCA.

Objective: To identify potential degradation products and pathways for FFCA under various stress conditions.

Materials:

-

This compound (FFCA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Acid Hydrolysis: Dissolve FFCA in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve FFCA in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve FFCA in a solution of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose solid FFCA to dry heat in a calibrated oven (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solution of FFCA and solid FFCA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to separate and quantify FFCA and any degradation products.

Caption: Workflow for a forced degradation study of FFCA.

Role in Biochemical Pathways

FFCA is a key intermediate in the microbial degradation of 5-hydroxymethylfurfural (HMF), a platform chemical derived from lignocellulosic biomass. Understanding this pathway is crucial for applications in biorefineries and biocatalysis.

HMF Oxidation Pathway

In many microorganisms, HMF is oxidized to FDCA through a series of enzymatic steps. FFCA is a critical intermediate in this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. This compound | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Formyl-2-furancarboxylic Acid: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-furancarboxylic acid (FFCA), a key bio-based platform chemical, stands at the intersection of renewable chemistry and high-value industrial applications. As a critical intermediate in the conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a sustainable monomer for novel polymers, FFCA has garnered significant attention. This technical guide provides a comprehensive overview of FFCA, delving into its historical context, modern synthetic protocols, physicochemical properties, and the pivotal role it plays in the bio-economy. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

This compound, also known by synonyms such as 5-carboxyfurfural and dehydromucic acid semialdehyde, is a heterocyclic organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a furan (B31954) ring.[1] This dual functionality makes it a versatile building block in organic synthesis.[2] Its primary contemporary significance lies in its role as a partially oxidized intermediate in the production of FDCA from HMF, a pathway central to the development of bio-based plastics like polyethylene (B3416737) furanoate (PEF).[3]

Discovery and History

The precise historical discovery of this compound is not as clearly documented as that of its parent compounds, 2-furoic acid and furfural. 2-Furoic acid, initially named pyromucic acid, was first prepared by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid.[1] Later, in 1876, 2,5-furandicarboxylic acid (FDCA) was reported as "dehydromucic acid" by Rudolph Fittig and Heinzelmann, who synthesized it by treating mucic acid with concentrated hydrobromic acid.[4]

The synonym "dehydromucic acid semialdehyde" for FFCA strongly suggests its conceptual, if not initial, synthetic link to the chemistry of mucic acid degradation. It is plausible that FFCA was first synthesized as an intermediate during investigations into the oxidation of furan compounds in the late 19th or early 20th century, a period of active exploration in furan chemistry. However, a definitive first report of its isolation and characterization remains elusive in readily available historical literature. The renewed and intense interest in FFCA is a more recent development, driven by the rise of biorefineries and the quest for sustainable chemical feedstocks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₄ | [1][2] |

| Molecular Weight | 140.09 g/mol | [1][2] |

| CAS Number | 13529-17-4 | [1][2] |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Melting Point | 206 - 212 °C | [2] |

| Boiling Point (Predicted) | 356.9 ± 27.0 °C | [5] |

| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.57 ± 0.10 | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

Synthetic Methodologies

The primary and most studied route for the synthesis of FFCA is the selective oxidation of 5-hydroxymethylfurfural (HMF). This transformation is a key step in the overall conversion of HMF to FDCA.

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

The selective oxidation of the alcohol group of HMF to an aldehyde, while leaving the existing aldehyde group untouched, is a significant challenge. However, the more common pathway to FFCA involves the initial oxidation of the aldehyde group of HMF to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the oxidation of the alcohol group to yield FFCA. An alternative pathway proceeds through the formation of 2,5-diformylfuran (DFF).

A variety of catalytic systems have been developed for the selective oxidation of HMF to FFCA, often as part of the overall process to produce FDCA. These include systems based on noble metals and non-precious transition metal oxides.

Logical Pathway from Biomass to FFCA

Caption: Figure 1. Primary pathways from biomass to FFCA.

Experimental Protocol: Selective Aerobic Oxidation of HMF to FFCA using a CuO-CeO₂ Catalyst

This protocol is adapted from a method demonstrating high selectivity and yield for FFCA using a non-precious metal catalyst.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

CuO-CeO₂ mixed oxide catalyst

-

Distilled water

-

Oxygen or Air

-

Stainless-steel reactor with a withdrawal valve and heating jacket

-

Glass reactor insert

-

Magnetic stirrer

-

HPLC system with UV and RI detectors for analysis

Procedure:

-

Reaction Setup: In a glass reactor insert, dissolve 0.177 g of HMF in 7 mL of distilled water.

-

Add 0.05 g of the CuO-CeO₂ catalyst and a magnetic stirrer to the solution.

-

Place the glass reactor into the 50 mL stainless-steel reactor.

-

Seal the reactor and purge with oxygen.

-

Pressurize the reactor with oxygen to 0.9 MPa.

-

Reaction: Heat the reactor to 383 K (110 °C) while stirring.

-

Maintain the reaction for a specified time (e.g., 3 hours), taking samples periodically through the withdrawal valve for analysis.

-

Workup and Analysis: Cool the reactor to room temperature.

-

Filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and calcined for reuse.

-

Analyze the filtrate using HPLC to determine the conversion of HMF and the yield and selectivity of FFCA. A typical mobile phase for analysis is a dilute sulfuric acid solution (e.g., 0.005 N).

Expected Outcome: This method has been reported to achieve up to 99% conversion of HMF with 90% selectivity towards FFCA.

Experimental Workflow

References

The Biological Versatility of Furan-Based Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly furan-based carboxylic acids, have garnered significant attention due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antimicrobial Activity

Furan-based carboxylic acids and their derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the furan nucleus, which can be tailored with various substituents to enhance potency and spectrum.[1][2][3]

Quantitative Antimicrobial Data

The antimicrobial activity of furan-based carboxylic acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Furan-Based Carboxylic Acid Derivatives against Bacteria

| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |

| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 125-250 | [4] |

| Novel furancarboxylic acids | Escherichia coli | 0.9 - 7.0 | [5] |

| Staphylococcus aureus | 1.7 - 3.5 | [5] | |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [6] |

| Staphylococcus aureus | 64 | [6] | |

| Benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive cocci | 50 - 200 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Furan-Based Carboxylic Acid Derivatives against Fungi

| Compound/Derivative | Fungus | MIC (µg/mL) | Reference |

| Novel furancarboxylic acids | Candida albicans | 3.3 - 7.0 | [5] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [6] |

| Benzofurancarboxylic acid derivatives (III, VI) | Candida albicans, Candida parapsilosis | 100 | [7] |

Anti-inflammatory Activity

Certain furan-based carboxylic acids, particularly furan fatty acids, have shown potent anti-inflammatory effects.[3] Their mechanism of action is often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways.[3]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the half-maximal inhibitory concentration (IC50) against various inflammatory targets or pathways.

Table 3: Anti-inflammatory Activity (IC50) of Furan-Based Carboxylic Acid Derivatives

| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |

| Acetylenic furan hybrids | Tyrosinase inhibition | 11 - 15.5 | [8] |

| Furan hybrid molecules | Inhibition of albumin denaturation | 114.31 - 150.99 (µg/mL) | [9] |

Anticancer Activity

A significant body of research has highlighted the potential of furan-based carboxylic acids as anticancer agents.[10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[12][13]

Quantitative Anticancer Data

The anticancer potential is typically evaluated by determining the half-maximal inhibitory concentration (IC50) of the compound required to inhibit the growth of cancer cells by 50%.

Table 4: Anticancer Activity (IC50) of Furan-Based Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyridine carbohydrazide (B1668358) derivative | MCF-7 (Breast) | 4.06 | [10] |

| N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | [10] |

| Furan-pyridinone derivative (4c) | KYSE150 (Esophageal) | 0.655 (µg/mL) | [14] |

| Furan derivative (7b) | A549 (Lung) | 6.66 | [13] |

| HT-29 (Colon) | 8.51 | [13] | |

| Furan derivative (1) | HeLa (Cervical) | 0.08 | [12] |

| Furan derivative (24) | HeLa (Cervical) | 8.79 | [12] |

| Furan derivative (6) | HT-29 (Colon) | 22.39 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the biological evaluation of furan-based carboxylic acids.

Synthesis of Furan-Based Carboxamides

A common synthetic route to generate diverse furan-based derivatives for biological screening involves the activation of a furan carboxylic acid followed by coupling with an amine.

-

Activation of Furan-2-Carboxylic Acid: Furan-2-carboxylic acid is dissolved in a suitable solvent (e.g., THF) and treated with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). The mixture is typically stirred at a slightly elevated temperature (e.g., 45°C) for a couple of hours to form the activated intermediate.[16]

-

Amide Coupling: To the solution containing the activated furan-2-carboxylic acid, the desired amine is added. The reaction is then stirred, often overnight, to allow for the formation of the furan-2-carboxamide.[16]

-

Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography, to yield the pure furan-2-carboxamide derivative.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, often corresponding to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration.

-

Serial Dilution of Compound: The furan-based carboxylic acid derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[17]

-

Compound Treatment: The cells are then treated with various concentrations of the furan-based carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT in fresh medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[17]

-

Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[17]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[17]

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of furan-based carboxylic acids are mediated through their interaction with and modulation of various cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[20][21][22] Some furan derivatives have been shown to exert their anticancer effects by modulating this pathway.[23]

Caption: Modulation of the MAPK signaling pathway by furan-based carboxylic acids.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[24] Ligands of PPARγ, including some furan derivatives, have therapeutic potential for metabolic diseases and inflammation.[24][25]

Caption: Activation of the PPARγ signaling pathway by furan-based ligands.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy, and several furan-based compounds have been identified as potent VEGFR-2 inhibitors.[13][15][26][27]

Caption: Inhibition of the VEGFR-2 signaling pathway by furan-based compounds.

Experimental Workflow

The discovery and development of novel furan-based carboxylic acids as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A general experimental workflow for the discovery of bioactive furan-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]

- 15. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 27. pubs.acs.org [pubs.acs.org]

5-Formyl-2-furancarboxylic Acid: A Core Platform Chemical for Sustainable Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Formyl-2-furancarboxylic acid (FFCA) is a pivotal bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in biomass valorization.[1][2] Its unique molecular architecture, featuring both an aldehyde and a carboxylic acid functional group on a furan (B31954) ring, makes it a versatile building block for a multitude of high-value products.[3] This guide provides a comprehensive technical overview of FFCA, focusing on its synthesis, key quantitative performance metrics, detailed experimental protocols, and significant applications in polymer science and pharmaceutical development. For researchers and industry professionals, FFCA represents a critical link in the chain from renewable feedstocks to sustainable materials and novel therapeutics.[3][4]

Introduction: The Significance of FFCA

As the chemical industry pivots towards sustainability, biomass-derived platform molecules are essential for reducing dependence on fossil resources.[5] HMF, produced from the dehydration of C6 sugars, is a cornerstone of this transition.[6] FFCA is a primary, partially oxidized derivative of HMF and a crucial intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA), the bio-based alternative to terephthalic acid used in polyethylene (B3416737) terephthalate (B1205515) (PET).[1][4] Beyond its role as an FDCA precursor, FFCA's distinct functional groups allow for diverse chemical transformations, making it a valuable synthon for fine chemicals, agrochemicals, and pharmacologically active molecules.[2][3] Its applications in green chemistry initiatives promote environmentally sound processes by reducing waste and energy consumption compared to traditional methods.[3]

Synthesis of this compound

The predominant route for FFCA synthesis is the selective oxidation of HMF. This transformation is challenging due to the presence of two oxidizable groups (alcohol and aldehyde) in HMF, which can lead to the formation of byproducts like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), or the fully oxidized product, FDCA.[2] The reaction can proceed through two main pathways, with FFCA as the common intermediate.

A variety of catalytic systems have been developed to optimize the selective conversion of HMF to FFCA, including biocatalytic, chemocatalytic, photocatalytic, and electrocatalytic methods.

Catalytic Approaches

-

Biocatalysis: Enzymes such as HMF oxidase and laccases, as well as whole-cell biocatalysts, offer high selectivity under mild conditions.[7] For instance, HMF oxidase from Methylovorus sp. MP688 achieved a 92% yield of FFCA after 5 hours.[7]

-

Chemo-catalysis: Both noble metals (e.g., Ru, Pt, Au) and non-precious transition metals (e.g., Mn, Fe, Cu, Ni) have been employed.[8][9] A catalyst system of mixed metal oxides containing manganese and iron (Mn3Fe7) yielded 37.7% FFCA with an 83.0% conversion of HMF under optimized conditions (140 °C, 90 min, 30 bar O₂).[9]

-

Photocatalysis & Electrocatalysis: These methods provide alternative energy inputs for the oxidation reaction. Electrocatalytic oxidation using a nickel oxide-platinum oxide hybrid catalyst (NiOx-PtOx/CF) has demonstrated an FFCA yield of up to 77% in neutral media.[1] Photocatalysis with carbon-doped graphitic carbon nitride (g-C3N4) can also produce FFCA among other oxidation products.[10]

Quantitative Data on FFCA Synthesis

The efficiency of FFCA production is highly dependent on the catalyst and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Biocatalytic and Chemocatalytic Synthesis of FFCA from HMF

| Catalyst | Oxidant | Temp (°C) | Time (h) | HMF Conversion (%) | FFCA Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|---|---|

| HMF Oxidase | O₂ | RT | 4 | >99 | 98 | Water | [7] |

| FeMo₆ | O₂ | 100 | 8 | - | 75 | NMP | [8] |

| Mn₃Fe₇ | O₂ (30 bar) | 140 | 1.5 | 83.0 | 37.7 | Water | [9] |

| Cu/CeO₂ | O₂ | 120 | 24 | 99 | 90 | Water | [2] |

| Ru/AC | H₂O₂ | 75 | 1 | 100 | 84 | Water | [8] |

| NaOᵗBu/DMF | O₂ | 45 | 6 | ~100 | (Intermediate) | DMF |[11] |

RT: Room Temperature; NMP: n-methyl pyrrolidone; DMF: Dimethylformamide

Table 2: Electro- and Photocatalytic Synthesis of FFCA from HMF

| Catalyst System | Method | HMF Conversion (%) | FFCA Yield (%) | Medium | Reference |

|---|---|---|---|---|---|

| NiOx-PtOx/CF | Electrocatalysis | - | 77 | Neutral | [1] |

| Carbon-doped g-C₃N₄ | Photocatalysis | - | >40 (total products) | Aqueous |[10] |

Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The following sections outline typical experimental procedures for the synthesis and analysis of FFCA.

Protocol: Photocatalytic Oxidation of HMF

This protocol is based on a typical procedure for heterogeneous photocatalysis.[10]

-

Catalyst Suspension: Disperse 30 mg of the photocatalyst (e.g., carbon-doped g-C₃N₄) in a 25 mL quartz tube containing 10 mL of a 2 mM HMF aqueous solution.

-

Sonication: Ultrasonically treat the suspension for approximately 4 minutes to ensure uniform dispersion of the catalyst.

-

Irradiation: Place the quartz tube under a light source (e.g., 300W Xenon lamp) and irradiate the suspension under an air atmosphere with continuous stirring.

-

Sampling: At specific time intervals, withdraw aliquots from the reaction mixture.

-

Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the catalyst particles before analysis.

Protocol: Product Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying HMF and its oxidation products.[10][12][13]

-

Instrumentation: Utilize an HPLC system (e.g., Agilent 1200 series or WATERS 2695) equipped with a UV-Vis detector.[10][13]

-

Column: Employ a Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm).[10][13]

-

Mobile Phase: Use a 5 mM sulfuric acid (H₂SO₄) aqueous solution as the eluent.[10][13]

-

Flow Rate: Set the flow rate to 0.6 mL/min.[10]

-

Column Temperature: Maintain the column temperature at 60 °C.[13]

-

Detection: Monitor the concentrations of HMF, DFF, HMFCA, and FDCA at a wavelength of 248 nm, and FFCA at 210 nm.[10]

-

Quantification: Calculate concentrations based on calibration curves generated from authentic standards of each compound. The yield of FFCA is calculated using the formula: FFCA Yield (%) = (moles of FFCA produced / initial moles of HMF) × 100[12]

Downstream Applications of FFCA

FFCA's value lies in its potential for conversion into a range of other useful chemicals.

Monomer for Advanced Polymers

The most significant application of FFCA is its role as the immediate precursor to 2,5-furandicarboxylic acid (FDCA).[4] The oxidation of FFCA to FDCA is often the rate-limiting step in the overall conversion from HMF.[8][12] FDCA is a highly sought-after bio-based monomer used to produce polyethylene furanoate (PEF), a polymer with superior barrier properties and thermal stability compared to petroleum-based PET, making it ideal for packaging and other applications.[1][11]

Building Block in Pharmaceutical and Agrochemical Synthesis

The furan scaffold is a recognized pharmacophore present in numerous therapeutic agents.[14][15] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties.[14][15] The unique structure and dual functionality of FFCA make it an attractive starting material for the synthesis of novel drug candidates and complex heterocyclic compounds for drug discovery and development.[3] Its utility also extends to the creation of new agrochemicals.[3]

Conclusion and Future Outlook

This compound stands out as a versatile and valuable platform chemical in the bio-economy. Its strategic position as an intermediate between biomass-derived HMF and the high-performance polymer monomer FDCA solidifies its industrial relevance. The ongoing development of more efficient and selective catalytic systems—particularly those using earth-abundant metals, biocatalysts, and green reaction media—is crucial for improving the economic viability of FFCA production. For professionals in materials science and drug development, FFCA offers a renewable and functionally rich scaffold for innovation, paving the way for the next generation of sustainable polymers and advanced therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01104F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmacological activity of furan derivatives [wisdomlib.org]

- 15. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Exploration of 5-Formyl-2-furancarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a pivotal platform chemical derived from biomass, playing a crucial role as an intermediate in the synthesis of high-value chemicals and materials.[1] Its unique molecular architecture, featuring a furan (B31954) ring substituted with both a carboxylic acid and a formyl group, imparts a rich chemical reactivity that is leveraged in organic synthesis, pharmaceutical development, and materials science.[2] Theoretical and computational studies are indispensable for unraveling the molecular properties that govern the reactivity and potential applications of FFCA. This technical guide provides an in-depth overview of the theoretical methodologies employed to study FFCA, presenting key computed data and detailed protocols for computational experiments.

Molecular Properties and Computational Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural, electronic, and vibrational properties of this compound. These computational approaches allow for the prediction of various molecular descriptors that are critical for understanding its stability, reactivity, and spectroscopic signatures.

Computed Molecular Identifiers

Basic molecular information is fundamental for any theoretical study.

| Property | Value |

| Molecular Formula | C₆H₄O₄ |

| Molecular Weight | 140.09 g/mol |

| IUPAC Name | 5-formylfuran-2-carboxylic acid |

| SMILES | O=Cc1ccc(o1)C(=O)O |

| InChI Key | SHNRXUWGUKDPMA-UHFFFAOYSA-N |

Data sourced from PubChem CID 2793719.[3]

Calculated Electronic Properties of Furan Derivatives

The electronic properties of FFCA, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[4] The table below presents representative DFT-calculated electronic properties for furan and a related derivative to illustrate typical values.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Furan | B3LYP/6-311++G(2d,2p) | -6.38 | 2.04 | 8.42 | 0.67 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.907 | -1.449 | 4.458 | - |

Note: These values are for comparative purposes and were obtained from different computational studies. Direct comparison should be made with caution.[4][5]

Theoretical Methodologies and Protocols

The theoretical investigation of this compound involves a multi-step computational workflow. This section details the protocols for key theoretical experiments.

Conformational Analysis and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For a molecule with rotatable bonds, such as the carboxylic acid group in FFCA, a conformational analysis is crucial.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is created using molecular editing software and converted to a 3D structure.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the C-C bond connecting the carboxylic group to the furan ring. For each rotational step (e.g., 10 degrees), the energy is calculated after allowing the rest of the molecule to relax. This is typically done using a DFT method with a moderate basis set (e.g., B3LYP/6-31G).

-

Identification of Minima: The resulting energy profile will show energy minima corresponding to stable conformers.

-

Full Geometry Optimization: The structures corresponding to the energy minima from the PES scan are then subjected to a full geometry optimization at a higher level of theory (e.g., B3LYP/cc-pVTZ) to obtain the final, most stable structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[4]

Vibrational Spectra Analysis

Theoretical vibrational analysis is essential for interpreting experimental infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Using the optimized geometry of the most stable conformer, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/cc-pVTZ).

-

Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

-

Potential Energy Distribution (PED) Analysis: To assign the calculated frequencies to specific vibrational modes (e.g., C=O stretch, C-H bend), a PED analysis is conducted using software like VEDA 4.0. This analysis quantifies the contribution of each internal coordinate to a given normal mode.

Electronic Properties and Reactivity Descriptors

The analysis of frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors provides insights into the chemical reactivity and kinetic stability of the molecule.

Protocol:

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(2d,2p)).

-

Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.

-

Calculation of Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors are calculated using the following equations, derived from Koopmans' theorem:[6]

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

-

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

-

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

-

Electrophilicity Index (ω): ω = μ² / (2η)

-

Molecular Docking

For applications in drug development, molecular docking can predict the binding orientation and affinity of FFCA to a biological target, such as an enzyme or receptor.

Protocol:

-